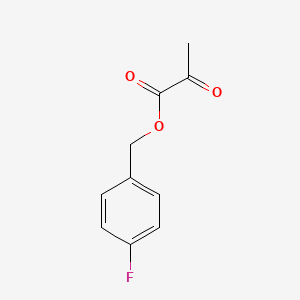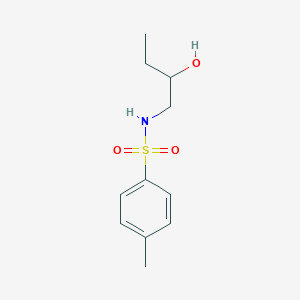
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a 4-methylbenzenesulfonyl moiety and a 2-hydroxybutyl side chain, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1-butanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{4-methylbenzenesulfonyl chloride} + \text{2-amino-1-butanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the 2-hydroxybutyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-(2-oxobutyl)-4-methylbenzenesulfonamide.
Reduction: Formation of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide amines.
Substitution: Formation of various N-substituted derivatives.
科学研究应用
Chemistry: N-(2-hydroxybutyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, making them useful in the treatment of conditions such as glaucoma.
Medicine: The compound’s sulfonamide moiety is crucial in medicinal chemistry for developing antibacterial agents. It can be modified to enhance its efficacy and reduce resistance in bacterial strains.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in bacteria. This inhibition is crucial for its antibacterial activity.
相似化合物的比较
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
- N-(2-hydroxybutyl)-benzenesulfonamide
Comparison:
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: This compound has a shorter side chain, which may affect its solubility and reactivity.
- N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: The presence of a propyl group instead of a butyl group can influence the compound’s steric properties and interaction with enzymes.
- N-(2-hydroxybutyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring, which can alter its electronic properties and binding affinity to molecular targets.
Uniqueness: N-(2-hydroxybutyl)-4-methylbenzenesulfonamide’s unique combination of a 2-hydroxybutyl side chain and a 4-methylbenzenesulfonyl group provides distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
918954-47-9 |
|---|---|
分子式 |
C11H17NO3S |
分子量 |
243.32 g/mol |
IUPAC 名称 |
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-3-10(13)8-12-16(14,15)11-6-4-9(2)5-7-11/h4-7,10,12-13H,3,8H2,1-2H3 |
InChI 键 |
GRSGFXPLGMIDCW-UHFFFAOYSA-N |
规范 SMILES |
CCC(CNS(=O)(=O)C1=CC=C(C=C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)

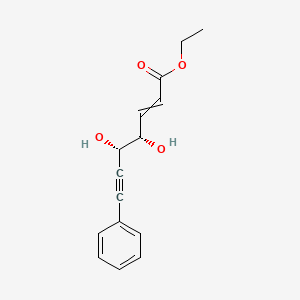
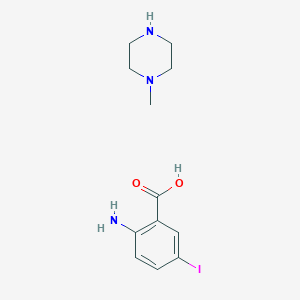



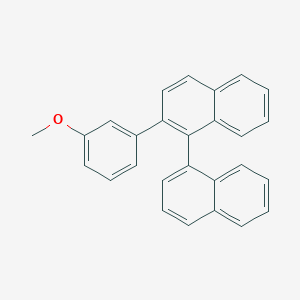
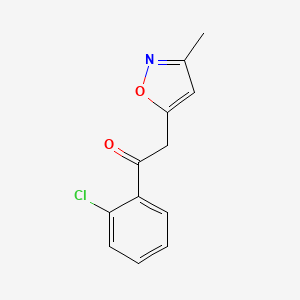
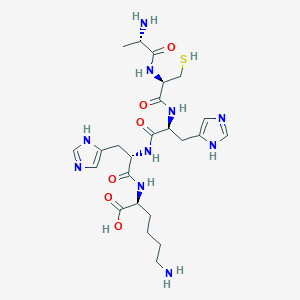
![(6S)-6-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14187377.png)
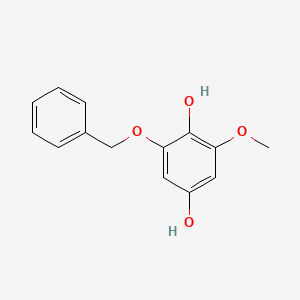
![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)
